A Technical Guide to N-Cyclohexyl-2-aminoethanesulfonic Acid (CHES): Properties, Applications, and Protocols for the Research Professional
A Technical Guide to N-Cyclohexyl-2-aminoethanesulfonic Acid (CHES): Properties, Applications, and Protocols for the Research Professional
Introduction: Clarifying Chemical Identity
This guide provides an in-depth technical overview of N-Cyclohexyl-2-aminoethanesulfonic acid, a zwitterionic buffer widely known by the acronym CHES . It is essential to begin by clarifying its Chemical Abstracts Service (CAS) number. The number provided in the query, 3068-78-8, is most frequently assigned to an organosilane compound, N-[3-(Trimethoxysilyl)propyl]cyclohexanamine, used primarily in materials science as an adhesion promoter.[1][2][3][4][5]
However, given the intended audience of researchers, scientists, and drug development professionals, it is evident that the compound of interest is the biological buffer CHES. The correct and universally recognized CAS number for CHES is 103-47-9 .[6][7][8] This guide will proceed with a comprehensive analysis of CHES (CAS 103-47-9) due to its high relevance in biochemical, enzymatic, and molecular biology research.
CHES is a sulfonate-based buffer, one of the series of zwitterionic buffers developed by Dr. Norman Good and his colleagues. These buffers were specifically designed for biological research due to their low toxicity, minimal interaction with biological components, and pKa values near physiological pH.[9][10] CHES, with a pKa around 9.3-9.5, is particularly valuable for investigating biochemical processes that operate under alkaline conditions, extending above the typical physiological range.[8][11][12]
Chemical Structure and Physicochemical Properties
The molecular structure of CHES features a cyclohexylamine group linked to an ethanesulfonic acid moiety.[8][9] This zwitterionic nature—possessing both a positive charge on the secondary amine and a negative charge on the sulfonate group at physiological pH—is fundamental to its function. It renders the molecule highly soluble in water while maintaining low membrane permeability.
Chemical Structure of CHES
Table 1: Chemical Identifiers and Physicochemical Properties of CHES
| Property | Value | Source(s) |
| IUPAC Name | 2-(Cyclohexylamino)ethane-1-sulfonic acid | [9][12] |
| Synonyms | N-Cyclohexyltaurine, CHES | [8][12] |
| CAS Number | 103-47-9 | [6][12] |
| Molecular Formula | C₈H₁₇NO₃S | [12][13] |
| Molecular Weight | 207.29 g/mol | [12][13][14] |
| Appearance | White crystalline powder | [12] |
| pKa (at 25°C) | 9.3 - 9.5 | [8][12][14][15] |
| Useful Buffering Range | 8.6 – 10.0 | [11][12][15][16] |
| Solubility in Water | Soluble | [8][14] |
| Metal Ion Binding | Weak to negligible complexation | [16] |
Core Principles and Applications in Life Science Research
The utility of CHES in a research setting stems from its adherence to the key criteria for a "Good's buffer." As a Senior Application Scientist, the choice of buffer is a critical decision that can dictate the success of an experiment.
Expertise in Action: Why Choose CHES?
The primary advantage of CHES is its ability to maintain a stable pH in the alkaline range of 8.6 to 10.0, where many common buffers like Tris or phosphate lose their buffering capacity.[11][17] This is crucial for:
-
Enzymology: Many enzymes, such as alkaline phosphatases and certain proteases, exhibit optimal activity at high pH. CHES provides a stable environment to study their kinetics and mechanisms without interfering with the reaction.[10][11][18]
-
Protein Chemistry and Stabilization: Proteins require a specific pH for structural integrity. CHES is effective in protein purification and crystallization experiments where alkaline conditions are necessary to maintain protein solubility and stability.[11]
-
Electrophoresis and Blotting: Techniques like capillary electrophoresis and Western blotting often require high pH running buffers for optimal separation and transfer of biomolecules.[11][15][18] CHES is an excellent choice due to its low reactivity and minimal interference.[11][18]
-
Assays with Metal Ions: Unlike buffers such as glycine or citrate, CHES is a non-coordinating buffer, meaning it shows negligible chelation of divalent metal ions (e.g., Mg²⁺, Ca²⁺, Mn²⁺).[15][16][18] This is a critical self-validating feature for assays involving metalloenzymes or reactions where metal ion concentration is a key variable.
Experimental Protocol: Preparation of a 0.5 M CHES Buffer Stock Solution (pH 9.5)
This protocol describes a trusted and reproducible method for preparing a high-concentration stock solution, which can be diluted for various working applications.
Methodology
-
Reagent & Equipment Preparation :
-
CHES powder (MW: 207.29 g/mol )
-
High-purity, deionized water (dH₂O)
-
10 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter with a three-point calibration (e.g., pH 7.0, 10.0, 12.0)
-
Stir plate and magnetic stir bar
-
1 L volumetric flask and beakers
-
0.22 µm sterile filter unit
-
-
Step-by-Step Procedure :
-
Place 800 mL of dH₂O into a beaker with a magnetic stir bar.
-
Weigh out 103.65 g of CHES powder and add it to the water while stirring.[19] The powder should dissolve readily.[20]
-
Place the calibrated pH electrode into the solution. The initial pH of the dissolved CHES will be acidic (around 4.5-5.5).[20][21]
-
Slowly add the 10 M NaOH solution dropwise to the CHES solution.[19] Monitor the pH reading continuously. The addition of a strong base is necessary because the sulfonic acid group is deprotonated, but the amine group needs to be in the correct protonation state for buffering, requiring pH adjustment upwards.[20][21]
-
Continue adding NaOH until the pH meter reads exactly 9.50. Be cautious as the pH change will become more rapid as you approach the target pKa.
-
Once the pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of dH₂O and add the rinsate to the flask to ensure a complete transfer of the buffer.
-
Carefully add dH₂O to the flask until the bottom of the meniscus reaches the 1 L calibration mark.[12][21]
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
For applications requiring sterility (e.g., cell culture), pass the buffer through a 0.22 µm sterile filter unit into a sterile storage bottle.
-
Label the bottle clearly (e.g., "0.5 M CHES, pH 9.5," with the preparation date) and store at room temperature.[16][20]
-
Workflow for CHES Buffer Preparation
Caption: Workflow for preparing 0.5 M CHES buffer, pH 9.5.
Safety, Handling, and Quality Control
Safety and Handling While CHES is generally considered non-toxic and biocompatible, standard laboratory safety practices are required.[8][14]
-
Hazard Classification : It is classified as causing serious eye irritation (H319).[6]
-
Personal Protective Equipment (PPE) : Always wear safety goggles and gloves when handling the powder or concentrated solutions.[6][22]
-
Handling : Avoid creating dust when working with the powder.[22] Handle in a well-ventilated area.[22]
-
Storage : Store the powder and solutions in a dry, cool, well-ventilated place at room temperature, away from strong oxidizing agents.[16][22][23]
Authoritative Insight on Quality Control For sensitive applications like enzymology or protein binding studies, the purity of the buffer is paramount. Commercial preparations of CHES and other sulfonylethyl buffers can contain oligo(vinylsulfonic acid) (OVS), a polyanionic contaminant that can act as a potent inhibitor of RNA-binding proteins and enzymes like Ribonuclease A.[12] For this reason, sourcing high-purity, "biological grade" or "molecular biology grade" CHES from a reputable supplier is a critical, self-validating step to ensure experimental reproducibility and avoid confounding artifacts.
Conclusion
N-Cyclohexyl-2-aminoethanesulfonic acid (CHES) is an indispensable tool for researchers requiring robust pH control in the alkaline range of 8.6 to 10.0. Its zwitterionic nature, high solubility, and negligible interaction with metal ions make it a superior choice for a multitude of applications, from enzyme kinetics to electrophoresis. By following validated protocols for its preparation and adhering to safety guidelines, scientists can leverage the unique properties of CHES to achieve reliable and reproducible results in their research and development endeavors.
References
- Hubei Xindesheng Material Technology Co., Ltd. (2023, December 20).
- Desheng. (2025, August 9).
- Hopax Chemicals. (n.d.). The Versatility of CHES Buffer in Modern Biological Research.
- Desheng. (n.d.). Multiple applications of CHES buffer in biological research.
-
Wikipedia. (n.d.). CHES (buffer). Retrieved from [Link]
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Hopax Fine Chemicals. (n.d.). CHES Buffer | CAS 103-47-9. Retrieved from [Link]
- Desheng. (n.d.).
-
PubChem. (n.d.). 2-(Cyclohexylamino)ethanesulfonic acid. Retrieved from [Link]
-
bioWORLD. (n.d.). CHES Buffer 0.5M, pH 9.0. Retrieved from [Link]
- ZELLX. (n.d.). CHES (2-[N-cyclohexylamino]ethane sulfonic acid)
-
Kerton Chemicals. (n.d.). 3-(N-cyclohexylamino)propyltrimethoxysilane CAS 3068-78-8. Retrieved from [Link]
- Desheng. (n.d.). N-Cyclohexyltaurine(CHES) CAS NO.
- Hubei New Desheng Materials Technology Co., Ltd. (n.d.). CHES buffer has an effective pH buffering range of 8.6 to 10.0.
-
precisionFDA. (n.d.). 2-(CYCLOHEXYLAMINO)ETHANESULFONIC ACID. Retrieved from [Link]
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